Tributyltetradecylphosphonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

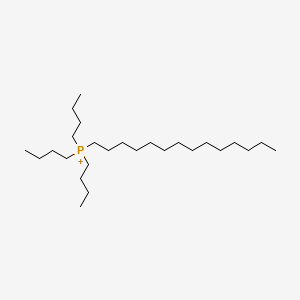

Tributyltetradecylphosphonium is a quaternary phosphonium salt with the chemical formula C26H56P. It is known for its use as a cationic surfactant and has applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its effectiveness in flotation processes, where it helps in the separation of minerals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyltetradecylphosphonium chloride can be synthesized using 1-n-octadecane chloride and tri-n-butylphosphine as the main raw materials. The process involves the following steps:

Preparation of Crude Product: The raw materials are reacted in the presence of N, N-dimethylformamide as a solvent and nitrogen gas as a protective gas.

Vacuum Filtration: The crude product is then subjected to vacuum filtration.

Extraction: The filtered product is extracted using n-hexane as an extracting agent.

Drying: Finally, the product is dried in a vacuum drying oven.

Industrial Production Methods

In industrial settings, the preparation method involves dissolving tributylphosphine and an alkyl halide in a mixed solvent consisting of an organic solvent and water. An organic water-soluble free radical initiator is added under heating and pressurizing conditions to generate this compound chloride .

Chemical Reactions Analysis

Types of Reactions

Tributyltetradecylphosphonium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: The compound can also undergo reduction reactions.

Substitution: It is involved in substitution reactions where one of its groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various halides. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonium oxides, while substitution reactions can produce various substituted phosphonium compounds .

Scientific Research Applications

Tributyltetradecylphosphonium has a wide range of scientific research applications:

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

Industry: It is used in water treatment processes and as a fine chemical intermediate.

Mechanism of Action

The mechanism of action of tributyltetradecylphosphonium involves its interaction with cellular components. For instance, in biological systems, it can cause mitochondrial dysfunction by affecting the levels of adenosine triphosphate (ATP), superoxide dismutase (SOD), and lipid hydroperoxides (LPO). These interactions lead to compromised cell viability and function .

Comparison with Similar Compounds

Tributyltetradecylphosphonium can be compared with other quaternary phosphonium salts and quaternary ammonium salts. Similar compounds include:

Dodecyl triethyl ammonium chloride: Both compounds are used as flotation collectors, but this compound has shown stronger collecting power and better selectivity.

Trihexyltetradecylphosphonium chloride: Another quaternary phosphonium salt with similar applications but different alkyl chain lengths and properties.

This compound stands out due to its unique combination of properties, making it highly effective in specific applications such as mineral flotation and biocidal activity.

Properties

IUPAC Name |

tributyl(tetradecyl)phosphanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4/h5-26H2,1-4H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBRTSYWJMECAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56P+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047995 |

Source

|

| Record name | Tributyltetradecylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91582-83-1 |

Source

|

| Record name | Tributyltetradecylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.